molecular formula C13H15ClO5S B583807 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE CAS No. 154750-28-4

3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE

Cat. No.: B583807
CAS No.: 154750-28-4
M. Wt: 318.77 g/mol
InChI Key: WMAVEBCBUZQWHT-UHFFFAOYSA-N
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Description

3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE is an organic compound with a complex structure that includes a furanone ring, a chlorobenzene sulfonyloxymethyl group, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,5-dimethyl-2[3H]-furanone with chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters like temperature, pressure, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Amino or thio derivatives.

    Oxidation Products: Lactones.

    Reduction Products: Dihydrofuran derivatives.

    Hydrolysis Products: Sulfonic acids.

Scientific Research Applications

3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyloxy group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE involves its ability to undergo nucleophilic substitution reactions. The sulfonyloxy group acts as a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological assays .

Comparison with Similar Compounds

Similar Compounds

  • 3-(BROMOBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE
  • 3-(IODOBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE
  • 3-(METHYLBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE

Uniqueness

The uniqueness of 3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE lies in its specific reactivity profile and the stability of the chlorobenzene sulfonyloxy group. Compared to its bromine and iodine analogs, the chlorine derivative is more stable and less prone to side reactions, making it a preferred choice in many synthetic applications .

Properties

CAS No.

154750-28-4

Molecular Formula

C13H15ClO5S

Molecular Weight

318.77 g/mol

IUPAC Name

[chloro-(5,5-dimethyl-2-oxooxolan-3-yl)methyl] benzenesulfonate

InChI

InChI=1S/C13H15ClO5S/c1-13(2)8-10(12(15)18-13)11(14)19-20(16,17)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3

InChI Key

WMAVEBCBUZQWHT-UHFFFAOYSA-N

SMILES

CC1(CC(C(=O)O1)C(OS(=O)(=O)C2=CC=CC=C2)Cl)C

Canonical SMILES

CC1(CC(C(=O)O1)C(OS(=O)(=O)C2=CC=CC=C2)Cl)C

Synonyms

3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE

Origin of Product

United States

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